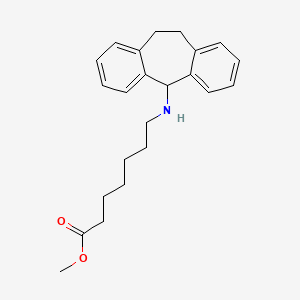

Amineptine Methyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylamino)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO2/c1-26-22(25)14-4-2-3-9-17-24-23-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)23/h5-8,10-13,23-24H,2-4,9,14-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYASTFAKROJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCNC1C2=CC=CC=C2CCC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Amineptine Methyl Ester

Esterification Approaches for Amineptine Methyl Ester Synthesis

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. jove.com In the context of this compound synthesis, this involves the conversion of the carboxylic acid group of Amineptine into its corresponding methyl ester.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, famously known as the Fischer esterification, is a classic and widely employed method for synthesizing esters. masterorganicchemistry.commasterorganicchemistry.com This approach involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org

The mechanism of acid-catalyzed esterification, or Fischer esterification, is a reversible process that proceeds through several key steps. masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. jove.comchemguide.co.uk

Nucleophilic Attack by Alcohol : The alcohol molecule, acting as a nucleophile, attacks the now-activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. jove.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate then collapses, eliminating a molecule of water and forming a protonated ester. jove.com

Deprotonation : In the final step, the protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

While traditional Fischer esterification utilizes Brønsted acids like sulfuric acid, Lewis acids also serve as effective catalysts for esterification reactions. organic-chemistry.orgchempoint.com Lewis acids function by activating the carboxylic acid, thereby increasing its reactivity towards the alcohol. chempoint.com

Various Lewis acids have been shown to catalyze esterification reactions effectively. Examples of such catalysts include:

Metal oxides like alumina (B75360) and tin oxide. mdpi.com

Organometallic compounds, such as certain tin and titanium compounds. chempoint.com

Metal triflates and perchlorates, for instance, copper(II) triflate (Cu(OTf)₂) and magnesium perchlorate (B79767) (Mg(ClO₄)₂). organic-chemistry.org

In some protocols for synthesizing derivatives similar to this compound, chlorotrimethylsilane (B32843) (TMSCl) in methanol (B129727) is used. TMSCl acts as a Lewis acid, facilitating the esterification. The use of Lewis acids can sometimes offer advantages such as milder reaction conditions and improved selectivity. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired ester. Several factors significantly influence the outcome of the esterification reaction. numberanalytics.comresearchgate.net

Key Parameters for Optimization:

| Parameter | Influence on Reaction | Typical Conditions/Strategies |

| Temperature | Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation. numberanalytics.comaip.org | Optimal temperatures often range from room temperature to reflux, depending on the specific reactants and catalyst. numberanalytics.comgoogle.com |

| Catalyst Loading | Higher catalyst concentration can accelerate the reaction, but may also increase the potential for side reactions and complicate purification. numberanalytics.com | Catalyst loading is typically optimized to achieve a balance between reaction rate and yield. mdpi.com |

| Reactant Ratio | Using an excess of the alcohol (e.g., methanol) can shift the equilibrium towards the product side, increasing the yield of the ester. masterorganicchemistry.comorganic-chemistry.org | A significant molar excess of the alcohol is commonly employed. google.com |

| Removal of Water | As water is a byproduct, its removal drives the equilibrium towards the formation of the ester, thereby increasing the yield. organic-chemistry.org | Techniques like azeotropic distillation or the use of dehydrating agents can be used. |

| Reaction Time | Sufficient reaction time is necessary for the reaction to reach equilibrium or completion. | Reaction times can vary from a few hours to over a day, depending on the other conditions. aip.org |

A specific protocol for a related amino acid methyl ester synthesis involves stirring the amino acid with 2 equivalents of TMSCl in methanol at room temperature for 18–45 hours, yielding the methyl ester hydrochloride salt in 75–92% yield.

Interactive Data Table: Factors Affecting Esterification Yield

| Factor | Effect on Yield |

| Increase in Temperature | Generally increases yield up to an optimal point. |

| Increase in Catalyst Concentration | Increases yield up to a certain level, then may decrease it due to side reactions. |

| Increase in Alcohol to Acid Molar Ratio | Significantly increases yield by shifting equilibrium. |

| Removal of Water | Increases yield by shifting equilibrium to the products. |

Role of Lewis Acid Catalysts in Esterification

Base-Mediated Methylation Approaches

An alternative to acid-catalyzed esterification is the base-mediated methylation of the carboxylic acid. This method involves the deprotonation of the carboxylic acid to form a carboxylate anion, which then acts as a nucleophile. organic-chemistry.org

In this approach, the carboxylic acid (Amineptine) is first treated with a base to form a salt, typically a sodium carboxylate. This is achieved by reacting the carboxylic acid with a sodium base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). smolecule.comlibretexts.org The resulting carboxylate anion is a more potent nucleophile than the neutral carboxylic acid.

Following the formation of the sodium carboxylate intermediate, a methylating agent, such as methyl iodide (MeI), is introduced. smolecule.com The carboxylate anion then displaces the iodide ion from the methyl iodide in a nucleophilic substitution reaction (SN2) to form the methyl ester.

A general industrial-scale method involves treating the parent compound with sodium hydride in a solvent like dimethylformamide (DMF) to generate the sodium carboxylate. Subsequent addition of methyl iodide and heating leads to the formation of the methyl ester.

Alkylation with Methylating Agents

A crucial step in forming this compound is the esterification of the carboxylic acid group of amineptine. This transformation is commonly achieved via alkylation using a methylating agent. One documented method involves treating amineptine with sodium hydride in dimethylformamide (DMF) to generate the corresponding sodium carboxylate. smolecule.com This intermediate then reacts with a methylating agent, such as methyl iodide, to yield the methyl ester. smolecule.com

The direct alkylation of amines with alkyl halides is a fundamental reaction in organic synthesis. wikipedia.org In the context of amine synthesis, this reaction is often complicated by the fact that the newly formed, more substituted amine can also react with the alkylating agent. wikipedia.org However, for the esterification of amineptine, the reaction targets the carboxylate group.

Common methylating agents used in organic synthesis possess varying degrees of reactivity and are selected based on the specific requirements of the reaction.

Table 1: Common Methylating Agents

| Methylating Agent | Formula | Molar Mass ( g/mol ) | Key Characteristics |

| Methyl Iodide | CH₃I | 141.94 | Highly reactive alkylating agent. |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | A strong methylating agent, often used in industrial applications. |

The synthesis of the precursor, amineptine itself, involves the alkylation of a secondary amine. For instance, 7-aminoheptanoic acid methyl ester can be reacted with 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. amineptine.com This reaction forms the secondary amine that is the core of the amineptine structure.

Industrial-Scale Adaptation Strategies

Transitioning the synthesis of this compound to an industrial scale requires optimizing reaction conditions for efficiency, safety, and cost-effectiveness. A large-scale method involves reacting amineptine with sodium hydride in dimethylformamide (DMF) to form the sodium carboxylate, followed by the addition of methyl iodide. To improve conversion rates, which can reach up to 96%, reaction parameters such as temperature may be elevated to 80–110°C.

Careful control over the stoichiometry of reagents is critical. Using an excess of the methylating agent, like methyl iodide (>1.2 equivalents), can help minimize side reactions, though its toxicity necessitates careful handling. For industrial processes, avoiding purification methods like column chromatography is often desirable to reduce costs and improve throughput. acs.org In some cases, reaction conditions can be designed so that the product precipitates directly from the reaction mixture, simplifying isolation.

General strategies for scaling up amine synthesis often focus on using more cost-effective reagents and solvents, implementing robust process controls for temperature and reagent addition, and developing efficient workup and isolation procedures that minimize waste and maximize product recovery.

Purification Techniques for this compound

After synthesis, this compound must be separated from unreacted starting materials, byproducts, and residual solvents to achieve the desired purity.

Chromatographic Purification Methods

Chromatography is a primary technique for the purification of this compound. High-performance liquid chromatography (HPLC) is a specific method mentioned for the purification of this compound.

Column chromatography is a fundamental and widely used chromatographic technique in organic synthesis. For amines, which are basic, the acidic nature of standard silica (B1680970) gel can lead to strong interactions, causing poor separation and broad peaks. biotage.combiotage.com To overcome this, several strategies can be employed:

Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, to the eluent can neutralize the acidic sites on the silica gel, leading to better elution of the target amine compound. biotage.comchemicalforums.com

Amine-Functionalized Silica: Using a stationary phase that has been chemically modified with amine groups (amine-functionalized silica) can prevent the unwanted acid-base interactions, often allowing for simpler mobile phase systems like hexane/ethyl acetate. biotage.com

Reversed-Phase Chromatography: In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. nih.gov Adjusting the pH of the mobile phase can be used to control the retention of ionizable compounds like amines. biotage.com

The choice of chromatographic conditions depends on the specific impurities present and the scale of the purification. For instance, a method for the simultaneous determination of amineptine and its main metabolite in plasma utilized a µBondapak C18 column with a mobile phase of acetonitrile (B52724) and potassium dihydrogenphosphate buffer. nih.gov While this is an analytical method, the principles can be adapted for preparative separations.

Table 2: Chromatographic Methods for Amine Purification

| Method | Stationary Phase | Typical Mobile Phase Modifier | Principle |

| Normal-Phase Chromatography | Silica Gel | Triethylamine (TEA) or Ammonia (B1221849) | A basic modifier is added to the eluent to prevent strong interactions between the basic amine and the acidic silica gel. biotage.combiotage.com |

| Normal-Phase Chromatography | Amine-Functionalized Silica | None required | The stationary phase is chemically modified to be basic, eliminating the need for a mobile phase modifier. biotage.com |

| Reversed-Phase HPLC | C18 (Octadecyl-silica) | pH-adjusted buffer | The retention of the amine is controlled by adjusting the pH of the polar mobile phase. biotage.comnih.gov |

Molecular Mechanisms of Action and Receptor Interaction Profiles of Amineptine Methyl Ester

Serotonergic System Modulation by Amineptine Methyl Ester

This compound demonstrates a distinct modulatory effect on the serotonergic system, an activity that differentiates it from its parent compound, Amineptine. Its interaction is characterized by a multi-faceted approach involving receptor agonism and influence over serotonin (B10506) dynamics.

5-HT1A Receptor Agonism

Research indicates that this compound functions as an agonist at the 5-HT1A serotonin receptor. Activation of 5-HT1A receptors, which are G-protein coupled receptors, is implicated in the regulation of mood and anxiety. psychopharmacologyinstitute.com These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various regions of the brain, including the limbic system. psychopharmacologyinstitute.com The agonistic action of a compound at these sites can lead to a cascade of intracellular signaling events. nih.gov

Serotonin Release Enhancement

The compound has been noted to enhance the release of serotonin. This action increases the concentration of this neurotransmitter in the synaptic cleft, making more of it available to bind with postsynaptic receptors. The serotonergic system is involved in a wide array of physiological processes, including sleep, appetite, and mood regulation. nih.govfrontiersin.org

Serotonin Reuptake Inhibition

In addition to promoting its release, this compound also inhibits the reuptake of serotonin. This mechanism works by blocking the serotonin transporter (SERT), which is responsible for clearing serotonin from the synapse and returning it to the presynaptic neuron. drugbank.com By inhibiting this process, the duration and intensity of serotonergic signaling are increased. This dual action of enhancing release and inhibiting reuptake contributes to elevated levels of synaptic serotonin.

Table 1: Summary of this compound's Actions on the Serotonergic System

| Mechanism | Effect on Serotonin (5-HT) |

|---|---|

| 5-HT1A Receptor Interaction | Agonist |

| Serotonin Release | Enhancement |

| Serotonin Reuptake | Inhibition |

Dopaminergic System Modulation by this compound

The influence of this compound on the dopaminergic system is a significant aspect of its pharmacological profile, largely reflecting the known properties of its parent compound, Amineptine, which is recognized as a selective dopamine (B1211576) reuptake inhibitor. smolecule.comimpurity.comebi.ac.uk

Dopamine Reuptake Inhibition

This compound has been shown to inhibit the reuptake of dopamine. This action is achieved by blocking the dopamine transporter (DAT), which increases the amount of dopamine available in the synapse. wikipedia.org The parent compound, Amineptine, is a selective and potent inhibitor of dopamine reuptake. nih.govmims.comnih.gov Studies on Amineptine have demonstrated that it competitively inhibits dopamine uptake into rat striatal synaptosomes. researchgate.net This inhibition of the dopamine uptake complex is a key mechanism for increasing dopaminergic neurotransmission, which is involved in regulating motivation and reward pathways. patsnap.comresearchgate.net

Interaction with Dopamine Receptors

Interaction studies have been initiated to explore the binding affinity of this compound with dopamine receptors. smolecule.com While specific data on the direct receptor binding profile of the methyl ester derivative is limited, research on the parent compound, Amineptine, provides some insight. Chronic treatment with Amineptine has been found to induce a downregulation of dopamine D2 receptors. nih.govamineptine.com This suggests that the sustained increase in synaptic dopamine caused by reuptake inhibition can lead to compensatory changes in receptor density over time. Unlike its effects on the transporter, Amineptine itself interacts only weakly with dopamine receptors directly. wikipedia.org

Table 2: Summary of this compound's Actions on the Dopaminergic System

| Mechanism | Effect on Dopamine (DA) |

|---|---|

| Dopamine Reuptake | Inhibition |

| Direct Receptor Binding | Interaction studies ongoing; parent compound shows weak direct interaction. |

| Receptor Regulation (Chronic) | Parent compound induces D2 receptor downregulation. |

Neurotransmitter Dynamics in Preclinical Models

Direct preclinical studies focusing exclusively on the neurotransmitter dynamics of this compound are not extensively documented in peer-reviewed literature. The available information often pertains to its parent compound, Amineptine.

Studies on Amineptine show that it selectively inhibits the reuptake of dopamine (DA) without significantly affecting the reuptake of norepinephrine (B1679862) (NA) or serotonin (5-HT). nih.gov This action increases the concentration of dopamine in the synaptic cleft. In vivo preclinical models using pulse voltammetry have shown that at relatively high doses, Amineptine decreases the extracellular level of 3,4-dihydroxyphenylacetic acid (DOPAC), a dopamine metabolite, particularly in the nucleus accumbens but not in the striatum. nih.gov This suggests a region-specific modulation of dopamine dynamics. Furthermore, chronic treatment with Amineptine has been shown to induce a down-regulation of beta-adrenergic receptors, a common feature among antidepressant agents. nih.gov

Some sources claim that this compound itself is utilized in research to explore neurotransmitter dynamics, especially concerning the dopamine and serotonin systems. Preclinical studies in rodent models are said to have demonstrated that the compound reduces depressive-like behaviors and shows anxiolytic properties.

Comparative Analysis of this compound Mechanisms with Related Compounds

Given that this compound is primarily considered a prodrug of Amineptine, a comparative analysis of its mechanism logically involves comparing Amineptine with other related tricyclic antidepressants (TCAs).

Unlike most TCAs which primarily act as serotonin-norepinephrine reuptake inhibitors (SNRIs), Amineptine's distinct mechanism is its selective inhibition of dopamine reuptake. amineptine.comwikipedia.org This makes it an atypical TCA. nih.govwikipedia.org While other TCAs like imipramine (B1671792) and amitriptyline (B1667244) block serotonin and norepinephrine transporters, Amineptine has a weak affinity for these and instead targets the dopamine transporter (DAT). amineptine.comwikipedia.org

Another related tricyclic compound is Tianeptine (B1217405). While structurally similar, its primary mechanism is different from Amineptine. Tianeptine is known to act as an atypical agonist of the μ-opioid receptor and also modulates glutamate (B1630785) receptor function, which is distinct from Amineptine's dopaminergic action. wikipedia.org

The table below provides a comparative overview of the primary mechanisms of these compounds.

| Compound | Primary Mechanism of Action | Key Receptor/Transporter Interaction |

| Amineptine (Active form of this compound) | Selective Dopamine Reuptake Inhibitor (DRI) nih.govnih.gov | Dopamine Transporter (DAT) |

| Imipramine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) wikipedia.org | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) wikipedia.org |

| Amitriptyline | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |

| Tianeptine | Atypical μ-opioid receptor agonist wikipedia.org | μ-opioid receptor wikipedia.org |

This comparison highlights the unique position of Amineptine (and by extension, its prodrug this compound) within the broader class of tricyclic compounds, primarily due to its selective action on the dopaminergic system.

Preclinical Pharmacological and Pharmacodynamic Investigations of Amineptine Methyl Ester

Behavioral Effects in Preclinical Models

Anxiolytic-Like Effects in Animal Models

Preclinical research indicates that amineptine and its derivatives may possess anxiolytic (anti-anxiety) properties. Studies utilizing various animal models of anxiety, such as the elevated plus-maze and light-dark transition tests, are standard for evaluating the anxiolytic potential of compounds. nih.govresearchgate.net In these models, an increase in behaviors such as time spent in the open arms of the elevated plus-maze or in the light compartment of the light-dark box is interpreted as an anxiolytic-like effect. While specific data on amineptine methyl ester is limited, the known anxiolytic properties of the parent compound, amineptine, in certain anxiety paradigms suggest a potential area for further investigation. wikipedia.org The anxiolytic effects of some antidepressants are thought to be mediated by their interaction with monoaminergic systems. nih.gov

Antidepressant-Like Effects in Animal Models

The antidepressant-like effects of amineptine are well-documented in preclinical models. wikipedia.org These effects are often assessed using tests like the forced swim test and the tail suspension test, where a reduction in immobility time is indicative of antidepressant activity. mdpi.commdpi.com Research has shown that amineptine demonstrates efficacy in these models, comparable to other established antidepressants. wikipedia.org The antidepressant properties of amineptine are primarily attributed to its action as a dopamine (B1211576) reuptake inhibitor. patsnap.comwikipedia.org Given that this compound is a derivative, it is plausible that it shares a similar pharmacological profile, though direct comparative studies are necessary to confirm this. The antidepressant-like effects of many compounds are linked to their ability to modulate monoaminergic neurotransmitter systems in the brain. nih.gov

Cognitive Function Modulation in Preclinical Studies

Enhancement of Memory and Learning Capabilities in Rodent Models

Preclinical studies have explored the impact of amineptine on cognitive functions, particularly memory and learning. nih.gov In a study using an open-field test to assess habituation as an index of retention in mice, post-trial administration of amineptine was found to enhance poor retention observed with a 5-day inter-session interval. nih.gov This positive interference with learning and memory processes was similar to the effects of nootropic agents like piracetam (B1677957) and strychnine. nih.gov The findings suggest that amineptine, unlike some other antidepressants, does not possess sedative or anticholinergic properties that could impair cognitive function. nih.gov The enhancement of cognitive performance in rodent models suggests a potential for amineptine and its derivatives to positively modulate memory and learning.

Potential for Addressing Cognitive Deficits

The cognitive-enhancing properties observed in preclinical models suggest that amineptine and its derivatives could have the potential to address cognitive deficits associated with certain conditions. Cognitive dysfunction is a known symptom in major depressive disorder and other neuropsychiatric conditions. dovepress.com The ability of a compound to improve memory and learning in animal models is a promising indicator of its potential therapeutic utility for these deficits. nih.gov The mechanisms underlying these cognitive-enhancing effects are likely related to the modulation of neurotransmitter systems that play a crucial role in cognitive processes. nih.gov

Neurochemical Effects on Brain Monoamine Systems

The primary mechanism of action of amineptine involves the modulation of brain monoamine systems. nih.gov It is a selective inhibitor of dopamine reuptake and, to a lesser extent, norepinephrine (B1679862) reuptake. drugbank.comnih.gov In vitro studies have shown that amineptine inhibits the accumulation of [3H]-dopamine with a high affinity. nih.gov It also promotes the release of [3H]-dopamine from preloaded synaptosomes. nih.gov Unlike many other tricyclic antidepressants, amineptine has a negligible effect on serotonin (B10506) reuptake. nih.gov This distinct neurochemical profile, with a preferential action on the dopaminergic system, is believed to underlie its antidepressant and psychostimulant effects. nih.govnih.gov Chronic treatment with amineptine has been shown to induce adaptive changes in both presynaptic and postsynaptic dopamine mechanisms, consistent with its action as an indirect dopamine agonist. nih.gov The modulation of monoamine transporters is a key mechanism for many psychoactive drugs. nih.govwikipedia.org

Table 1: Summary of Preclinical Behavioral Effects

| Behavioral Test | Observed Effect of Amineptine | Interpretation | Reference |

|---|---|---|---|

| Open-Field Test (Habituation) | Enhanced retention in mice | Positive interference with learning and memory | nih.gov |

| Forced Swim Test | Reduced immobility time | Antidepressant-like effect | wikipedia.org |

| Tail Suspension Test | Reduced immobility time | Antidepressant-like effect | mdpi.com |

| Elevated Plus-Maze | Shows anxiolytic properties | Anti-anxiety effect | wikipedia.org |

Table 2: Summary of Neurochemical Effects of Amineptine

| Neurotransmitter System | Effect | Mechanism | Reference |

|---|---|---|---|

| Dopamine (DA) | Inhibition of reuptake, enhanced release | Acts as an indirect dopamine agonist | nih.gov |

| Norepinephrine (NE) | Inhibition of reuptake (lesser extent) | Blocks norepinephrine transporter | nih.gov |

| Serotonin (5-HT) | Negligible effect on reuptake or release | Low affinity for serotonin transporter | nih.gov |

Receptor Downregulation Studies

Chronic administration of antidepressant medications often leads to adaptive changes in receptor sensitivity, a phenomenon known as downregulation. Studies investigating the long-term effects of Amineptine have revealed significant alterations in several key receptor systems, which are thought to be related to its therapeutic action.

Following chronic treatment with Amineptine, a notable downregulation of dopamine D2 receptors has been observed. nih.govamineptine.com This change is consistent with the drug's primary mechanism as a dopamine reuptake inhibitor, as the sustained increase in synaptic dopamine levels leads to a compensatory decrease in the density of postsynaptic D2 receptors. nih.gov Specifically, chronic treatment resulted in a decrease of [3H]-spiperone binding sites in the striatum. nih.gov

Conversely, studies have found no significant changes in serotonin 5-HT1 and 5-HT2 receptors or α1-adrenergic receptors following chronic Amineptine treatment. amineptine.com

| Receptor Type | Ligand Used | Brain Region | Effect of Chronic Amineptine Treatment | Citation |

| Dopamine D2 | [3H]-Spiperone | Striatum | Downregulation / Decrease in binding sites | nih.govnih.gov |

| β-Adrenergic | [3H]-Dihyroalprenolol | Cortex | Downregulation / Decrease in binding sites | nih.govnih.gov |

| α2-Adrenergic | [3H]-Clonidine | Cortex | Downregulation / Decrease in binding sites | nih.govnih.gov |

| 5-HT1 | [3H]-5-HT | Forebrain | No change | amineptine.com |

| 5-HT2 | [3H]-Spiroperidol | Cortex | No change | amineptine.com |

| α1-Adrenergic | [3H]-WB 4101 | Not Specified | No change | amineptine.com |

Preclinical Pharmacokinetic and Biotransformation Studies of Amineptine Methyl Ester

Absorption and Distribution Characteristics in Preclinical Systems

The absorption and distribution of a drug are critical determinants of its onset, intensity, and duration of action. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. Preclinical studies on tricyclic antidepressants (TCAs) consistently show that they are lipophilic molecules, which facilitates their absorption from the gastrointestinal tract and allows for wide distribution into body tissues, including the brain. rsdjournal.orgclevelandclinic.orgnih.gov

Amineptine methyl ester is structurally designed as a more lipophilic version of its parent compound, amineptine. sciencemadness.org This characteristic is typical for prodrugs aiming to enhance oral absorption and systemic availability. mdpi.com Like other TCAs, it is expected to have a large volume of distribution, indicating significant penetration into tissues rather than remaining in the plasma. wikitox.orgnih.gov

Influence of the Methyl Ester Moiety on Lipophilicity and Bioavailability

The partition coefficient (LogP) is a standard measure of a compound's lipophilicity. A higher LogP value indicates greater lipid solubility. While specific preclinical bioavailability studies for this compound are not detailed in the available literature, the difference in calculated LogP values between the parent drug and its ester derivative supports the hypothesis of enhanced lipophilicity.

Table 1: Comparison of Calculated Lipophilicity (LogP)

| Compound | Calculated LogP (Method) | Reference |

|---|---|---|

| Amineptine | 2.1 (XLogP3-AA) | nih.gov |

| Amineptine | 2.51 (CLOGP) | drugcentral.org |

| Amineptine | 4.499 (Crippen Method) | chemeo.com |

| This compound | 4.7 (XLogP3) |

Metabolic Pathways and Metabolite Formation

The biotransformation of this compound is a two-stage process. The initial and most critical step is the conversion of the prodrug into its active form, amineptine. Following this activation, amineptine undergoes its own characteristic metabolic transformations. Drug metabolism can also lead to the formation of chemically reactive metabolites that may cause toxicity. nih.govuv.es Amineptine has been associated with the formation of such reactive metabolites. uv.es

Ester Hydrolysis as a Primary Biotransformation Route

The principal metabolic pathway for this compound is ester hydrolysis. sciencemadness.org This reaction cleaves the methyl ester bond, releasing the active parent drug, amineptine, and a molecule of methanol (B129727). sciencemadness.org This conversion is considered a bioactivation step, as the pharmacological activity is primarily attributed to amineptine. The hydrolysis can occur chemically in the acidic environment of the stomach or, more significantly, be catalyzed by various esterase enzymes present in the plasma, liver, and other tissues. sciencemadness.orgmdpi.com This process is generally rapid in vivo. sciencemadness.org

Once formed, amineptine is further metabolized through two main pathways:

Beta-oxidation: The heptanoic acid side chain of amineptine can be shortened via mitochondrial beta-oxidation, similar to fatty acids. mdpi.com This process results in metabolites with shorter side chains.

Aromatic Hydroxylation: The tricyclic dibenzocycloheptene ring system is a target for oxidation by cytochrome P450 (CYP450) enzymes in the liver. nih.govwikitox.org

Table 2: Metabolic Pathways of this compound and its Active Metabolite

| Compound | Metabolic Reaction | Resulting Metabolite(s) | Enzyme System |

|---|---|---|---|

| This compound | Ester Hydrolysis (Prodrug Activation) | Amineptine, Methanol | Esterases, Acid-catalyzed |

| Amineptine | Beta-oxidation | Metabolites with shortened (C5) side chain | Mitochondrial enzymes |

| Amineptine | Aromatic Hydroxylation | Hydroxylated amineptine derivatives | Hepatic Cytochrome P450 |

Excretion Routes of the Compound and its Metabolites in Preclinical Models

Specific preclinical studies detailing the excretion routes of this compound are not prevalent in the literature. However, the excretion profile can be inferred from the known pathways of its active metabolite, amineptine, and other tricyclic antidepressants.

Metabolites of TCAs, which are made more water-soluble through processes like hydroxylation and subsequent conjugation (e.g., glucuronidation), are primarily eliminated from the body via the kidneys and excreted in the urine. nih.gov The parent drug, amineptine, has a reported renal excretion route for its metabolites. nih.gov Therefore, it is anticipated that after hydrolysis to amineptine and subsequent metabolism, the resulting polar conjugates of amineptine are excreted mainly through the urine.

In vitro-In vivo Correlation Studies of Pharmacokinetic Parameters

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form (e.g., the rate of drug dissolution or hydrolysis) to an in vivo pharmacokinetic parameter (e.g., plasma drug concentration). For a prodrug like this compound, establishing an IVIVC would be crucial for development.

Such a study would aim to demonstrate that the rate of hydrolysis of the methyl ester in an in vitro system (such as human plasma or liver microsome preparations) can predict the rate and extent of amineptine formation in vivo. This correlation is valuable for formulation design and for ensuring batch-to-batch consistency. While the concept is fundamental in pharmaceutics, specific IVIVC studies for this compound have not been reported in the reviewed scientific literature.

Translational Pharmacokinetic/Pharmacodynamic Modeling in Preclinical Research

Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling is a sophisticated approach used in drug development to predict human outcomes from preclinical data. This methodology integrates PK data (what the body does to the drug) and PD data (what the drug does to the body) from animal studies to build models that can simulate drug behavior in humans.

For this compound, a translational PK/PD model would be constructed using data from preclinical species. This would involve:

Characterizing the pharmacokinetics of this compound and its conversion to amineptine in animals.

Quantifying the pharmacodynamic effect (e.g., dopamine (B1211576) reuptake inhibition or behavioral changes) in relation to the concentration of the active metabolite, amineptine.

Scaling the model using physiological parameters to predict the PK/PD relationship in humans, helping to select appropriate doses for clinical trials.

This modeling approach is instrumental in modern drug development for optimizing dosing regimens and increasing the probability of clinical success. However, specific translational PK/PD models for this compound are not described in the available literature.

Structure Activity Relationship Sar Studies of Amineptine Methyl Ester and Analogues

Impact of the Methyl Ester Functional Group on Biological Activity

The terminal functional group on the heptanoic acid chain is a critical determinant of the molecule's interaction with biological systems. The conversion of the carboxylic acid in amineptine to a methyl ester in amineptine methyl ester represents a significant chemical modification that influences its activity profile.

A notable difference exists between the biological activity of amineptine and its methyl ester derivative. Amineptine is well-characterized as an atypical tricyclic antidepressant that selectively inhibits the reuptake of dopamine (B1211576) (DA) and, to a lesser extent, norepinephrine (B1679862) (NE). wikipedia.orgpatsnap.com It has been shown to have minimal to no effect on serotonin (B10506) (5-HT) reuptake. nih.gov

In contrast, the specific activity of this compound is less clearly defined in peer-reviewed literature, with some commercial suppliers suggesting it acts as a serotonin and dopamine reuptake inhibitor or a 5-HT1A receptor agonist. However, a more chemically plausible hypothesis is that this compound functions as a prodrug. sciencemadness.org In this model, the ester group undergoes hydrolysis in the body, converting the molecule into its active carboxylic acid form, amineptine. sciencemadness.orgsmolecule.com This would mean the ultimate pharmacological action of the methyl ester is attributable to amineptine itself. sciencemadness.org The primary pharmacological effects are therefore likely due to the unchanged parent drug (amineptine) rather than its metabolites. nih.gov

The esterification of the carboxylic acid to form this compound is predicted to increase the molecule's lipophilicity. smolecule.com This increased lipophilicity can potentially enhance its ability to cross biological membranes, which may alter its pharmacokinetic properties, including bioavailability, compared to the parent compound, amineptine. smolecule.com

Assuming this compound acts as a prodrug, its pharmacodynamic and pharmacokinetic profile is largely dictated by the properties of amineptine. Amineptine is characterized by rapid absorption and elimination. nih.gov Following oral administration, peak plasma concentrations of amineptine are reached in approximately one hour. wikipedia.orgnih.gov The elimination half-life is very short, averaging 0.8 to 1.0 hours, with the major metabolite having a slightly longer half-life of 1.5 to 2.5 hours. wikipedia.orgnih.gov This rapid clearance means that neither amineptine nor its primary metabolite accumulates significantly with repeated administration. wikipedia.org

Pharmacokinetic Properties of Amineptine and its Major Metabolite

Data sourced from references wikipedia.orgnih.govnih.gov.

Differential Activity Between Ester and Carboxylic Acid Analogues

Elucidation of Essential Pharmacophores

The pharmacophore for a monoamine reuptake inhibitor typically includes a protonatable amine and one or two aromatic rings, positioned at a specific distance from each other. acs.org For amineptine and its analogues, the essential pharmacophoric features responsible for its activity as a dopamine reuptake inhibitor are centered on its tricyclic core and the attached amino acid side chain.

The key elements are:

The Tricyclic System: The bulky, lipophilic 10,11-dihydro-5H-dibenzo[a,d]cycloheptene structure is crucial for binding to the dopamine transporter (DAT). This rigid ring system correctly orients the molecule within the binding pocket of the transporter.

The Secondary Amine: The nitrogen atom in the heptanoic acid side chain is a critical feature. At physiological pH, this amine is protonated, forming a positively charged ammonium (B1175870) ion. This charged group is essential for interaction with key acidic residues in the transporter binding site. acs.org

The Alkyl Chain Spacer: The seven-carbon chain acts as a flexible spacer that dictates the distance and spatial relationship between the tricyclic system and the protonatable amine. This specific length is optimal for positioning the key functional groups for effective binding and inhibition of the dopamine transporter.

Pharmacophore models for other triple reuptake inhibitors have identified that a "folded" conformation and the specific distance between the aromatic moiety and the secondary nitrogen are critical for activity at the dopamine, serotonin, and norepinephrine transporters. nih.gov

Exploration of Structural Modifications and Their Functional Consequences

Structural modifications to the amineptine molecule can result in dramatic shifts in biological activity, underscoring the specificity of its SAR.

One of the most illustrative examples is the comparison with its close chemical relative, tianeptine (B1217405). Despite also possessing a tricyclic core and an aminoheptanoic acid side chain, tianeptine is not a dopamine uptake inhibitor. nih.gov Its distinct pharmacological profile, primarily as a µ-opioid receptor agonist, highlights how subtle changes in the tricyclic scaffold and substitutions can completely alter the molecular target and mechanism of action.

Even minor modifications, such as those occurring during metabolism, significantly impact potency. The main metabolites of amineptine, which are hydroxylated on the side chain, retain the ability to inhibit dopamine and norepinephrine accumulation but with lower efficacy than the parent compound. wikipedia.org This demonstrates that the integrity of the lipophilic side chain is important for maximal potency.

Further SAR exploration in related classes of compounds shows that modifications to the terminal functional group (e.g., converting an ester to an amide) or altering the length and substitution patterns of the linker chain and aromatic rings can fine-tune selectivity and potency for different monoamine transporters. nih.govnih.goveurekaselect.com For instance, studies on other reuptake inhibitors have established that stereochemistry and aryl ring substitutions are key determinants of whether a compound will selectively inhibit serotonin reuptake, norepinephrine reuptake, or act as a dual inhibitor. researchgate.net

Table of Mentioned Compounds

Hydrolytic Reactions of the Ester Moiety

The ester linkage in this compound is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. This process yields the parent carboxylic acid, amineptine, and methanol (B129727). smolecule.com The conditions of the hydrolysis determine the rate and efficiency of the reaction.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. This reaction is typically carried out by heating the ester in the presence of a strong mineral acid. A common laboratory-scale protocol involves refluxing the ester with dilute hydrochloric acid. This process effectively converts the ester back to the parent carboxylic acid, which precipitates as its hydrochloride salt upon cooling.

Table 1: Representative Protocol for Acid-Catalyzed Hydrolysis

| Parameter | Condition | Purpose |

| Reagent | 2 N Hydrochloric Acid (HCl) | Provides the acidic catalyst and water for hydrolysis. |

| Solvent | Water (from aqueous HCl) | Acts as the nucleophile. |

| Temperature | Reflux (approx. 100°C) | Increases reaction rate to ensure complete conversion. |

| Reaction Time | 2 - 4 hours | Typical duration for complete hydrolysis of the ester. |

| Workup | Cooling and filtration | The product, amineptine hydrochloride, precipitates from the solution. |

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. masterorganicchemistry.com This reaction is generally faster and more efficient than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water. The reaction produces a carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. masterorganicchemistry.com For sterically complex esters, common conditions may involve using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system, such as tetrahydrofuran (B95107) (THF), methanol, and water, often at room temperature. masterorganicchemistry.comthieme-connect.de

Table 2: Representative Protocol for Base-Catalyzed Hydrolysis (Saponification)

| Parameter | Condition | Purpose |

| Reagent | Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) | Provides the hydroxide nucleophile. |

| Solvent | THF/Methanol/Water mixture | Solubilizes both the ester and the inorganic base. |

| Temperature | Room Temperature to 35°C | Allows for a controlled reaction under mild conditions. thieme-connect.de |

| Reaction Time | Varies (monitored by TLC) | Duration depends on substrate reactivity. |

| Workup | Acidification (e.g., with HCl) | Neutralizes the carboxylate salt to form the free carboxylic acid. masterorganicchemistry.com |

The hydrolysis of this compound is highly significant from both a biological and environmental standpoint. In biological systems, ester groups can be cleaved by esterase enzymes present in the plasma and various tissues. sciencemadness.org This enzymatic hydrolysis means that this compound likely functions as a prodrug, being converted in vivo to its active form, amineptine, and the byproduct, methanol. sciencemadness.org This biotransformation is a critical factor in its pharmacokinetic profile.

Furthermore, hydrolysis is a primary pathway for the degradation of the compound. smolecule.com The stability of the ester is pH-dependent, with hydrolysis being a key reaction in its breakdown under various environmental or physiological conditions. smolecule.com Understanding these degradation pathways is crucial for determining the compound's stability and shelf-life.

Base-Catalyzed Hydrolysis Protocols

Aminolysis Reactions for Amide Formation

This compound can undergo aminolysis, a reaction where the ester reacts with ammonia (B1221849) or an amine to form an amide. smolecule.com This reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com While generally less reactive than acyl chlorides, esters can be converted to amides, although the reaction can be sluggish and may require specific conditions to proceed efficiently. chemistrysteps.comlibretexts.org

The class of amide formed—primary, secondary, or tertiary—depends on the amine used as the nucleophile (ammonia, a primary amine, or a secondary amine, respectively). chemistrysteps.com

Primary Amides: The synthesis of the primary amide derivative involves the reaction of this compound with ammonia. To overcome the challenges of using gaseous or aqueous ammonia, a solution of ammonia in methanol (methanolic ammonia) is often employed, which can improve reaction efficiency, sometimes with the application of heat and pressure. rsc.orgrsc.org

Secondary and Tertiary Amides: Secondary and tertiary amides are synthesized by reacting the ester with a suitable primary or secondary amine. These reactions often require more forcing conditions than reactions with ammonia due to the increased steric hindrance of the amines. academie-sciences.fr The reaction may be performed "neat" (without a solvent) by heating the ester with an excess of the amine. academie-sciences.fr Alternatively, catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to facilitate the reaction under milder conditions. scielo.brresearchgate.net

Table 3: Synthesis of Amides via Aminolysis of this compound

| Amide Type | Nucleophile | General Conditions | Product |

| Primary Amide | Ammonia (NH₃), often as methanolic ammonia | Heating in a sealed vessel or under continuous flow conditions. rsc.org | 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptanamide |

| Secondary Amide | Primary Amine (R-NH₂) (e.g., Benzylamine) | Heating neat with excess amine, or with a catalyst (e.g., DBU) at room temperature. scielo.br | N-Substituted 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptanamide |

| Tertiary Amide | Secondary Amine (R₂-NH) (e.g., Piperidine) | Heating neat with excess amine, or with a catalyst (e.g., DBU) at room temperature. academie-sciences.frscielo.br | N,N-Disubstituted 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptanamide |

Reduction Reactions for Alcohol Derivatization

The ester group of this compound can be reduced to a primary alcohol, yielding 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptan-1-ol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orglibretexts.org The reagent of choice for this conversion is typically lithium aluminum hydride (LiAlH₄). smolecule.comlibretexts.orgcommonorganicchemistry.com The reaction must be carried out in anhydrous (dry) conditions, as LiAlH₄ reacts violently with water. researchgate.net The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide-aluminum complex to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol. libretexts.org

Table 4: Representative Protocol for Reduction of this compound

| Parameter | Condition | Purpose |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) | Provides the hydride source for reduction. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | Provides an inert, anhydrous medium for the reaction. researchgate.net |

| Temperature | 0°C to Reflux | The reaction is often started at a low temperature and may require heating to go to completion. |

| Reaction Time | Varies (monitored by TLC) | Typically several hours. |

| Workup | Sequential addition of water and aqueous NaOH (Fieser workup) or aqueous acid | Quenches the excess LiAlH₄ and liberates the alcohol product from the aluminum salts. |

Chemical Reactivity and Derivatization of Amineptine Methyl Ester

Use of Reducing Agents for Ester Transformation

The ester functional group of this compound can be readily converted into a primary alcohol through the use of strong reducing agents. This transformation is a fundamental reaction in organic synthesis, converting the ester at the end of the heptanoic acid chain into a hydroxyl group. The resulting product is 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptan-1-ol.

The most common and effective reducing agents for this purpose are metal hydrides, particularly those that are strong enough to reduce a relatively unreactive ester carbonyl.

Research into the reduction of carboxylic acid derivatives, including esters, is extensive. Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are well-documented for their ability to reduce esters to primary alcohols. libretexts.orgmasterorganicchemistry.com The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon of the ester. This is followed by the elimination of the methoxy (B1213986) group (-OCH₃) to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of the hydride reagent to yield the primary alcohol upon acidic workup. masterorganicchemistry.comyoutube.com

While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for aldehydes and ketones, it is generally not reactive enough to reduce esters under standard conditions. libretexts.org However, its reactivity can be enhanced by the use of additives or by changing the solvent system, though LiAlH₄ remains the more conventional choice for this transformation. libretexts.org

Other potent reducing agents capable of this transformation include aluminum hydride (AlH₃) and diisobutylaluminium hydride (DIBAL-H). harvard.edu Under carefully controlled conditions, typically at low temperatures, DIBAL-H can sometimes be used to selectively reduce an ester to an aldehyde without further reduction to the alcohol. youtube.com However, for the complete transformation to the primary alcohol, LiAlH₄ is generally the reagent of choice due to its high reactivity. masterorganicchemistry.com

The reduction of this compound to 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptan-1-ol is a key step in creating derivatives with a terminal hydroxyl group, which can then be used for further functionalization, such as etherification or esterification with different acyl groups.

Table 1: Representative Conditions for the Reduction of this compound

| Reducing Agent | Solvent | Temperature | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | Reflux | 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptan-1-ol | orgsyn.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | Room Temperature to Reflux | 7-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)heptan-1-ol | masterorganicchemistry.comharvard.edu |

Advanced Research Applications and Methodological Considerations for Amineptine Methyl Ester

Utilization as a Synthetic Intermediate for Novel Psychoactive Compounds

Amineptine methyl ester serves as a valuable intermediate in synthetic chemistry, primarily in the development of novel psychoactive compounds. smolecule.com Its molecular structure, featuring a dibenzocycloheptenyl group linked to a heptanoic acid methyl ester, provides a versatile scaffold for chemical modification. Researchers utilize it as a building block, modifying its structure to explore structure-activity relationships and to create new chemical entities with potentially unique pharmacological profiles. smolecule.com

The synthesis of its parent compound, amineptine, involves the hydrolysis of the methyl ester group of this compound to a carboxylic acid. Beyond this, its structure allows for a range of chemical reactions. These modifications can be aimed at altering the compound's interaction with biological targets, potentially leading to the creation of substances with different potencies or mechanisms of action. This process is central to pharmaceutical research and the exploration of new therapeutic agents. smolecule.com The creation of such novel compounds is often aimed at mimicking or altering the effects of known psychoactive substances to better understand their pharmacological targets. mdpi.com

Table 1: Synthetic Utility of this compound

| Feature | Description of Synthetic Application | Potential Outcome |

|---|---|---|

| Core Scaffold | The dibenzocycloheptenyl and heptanoic acid ester structure serves as a foundational template. | Creation of analogues with modified psychoactive or therapeutic properties. |

| Ester Group | The methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. | Synthesis of amineptine and other derivatives with altered solubility and pharmacokinetic profiles. smolecule.com |

| Amine Group | The secondary amine can be subjected to further alkylation or other modifications. | Development of compounds with different receptor binding affinities or selectivities. |

| Aromatic Rings | The dibenzo rings can be substituted to influence electronic properties and receptor interactions. | Generation of novel compounds for exploring neuropharmacological pathways. smolecule.com |

Application in Fundamental Neuroscience Research

In the field of neuroscience, this compound is utilized as a research tool to investigate neurotransmitter systems, particularly the dopaminergic system. Its parent compound, amineptine, is known to be a selective dopamine (B1211576) reuptake inhibitor. nih.gov This property allows researchers to use related compounds to probe the function of dopamine transporters and the consequences of altered dopamine levels in specific brain circuits. smolecule.comnih.gov

Studies using compounds with this mechanism of action help to elucidate the role of dopamine in various physiological and behavioral processes. Research indicates that such compounds can increase extracellular dopamine in brain regions like the striatum and nucleus accumbens. nih.gov By observing the downstream effects of this neurochemical change, scientists can gain insights into the complex signaling pathways that regulate mood, motivation, and motor control. It is used in in-vitro studies, such as those involving cultured cells or isolated tissues, to examine dopamine receptor interactions and neurotransmitter dynamics in a controlled setting. smolecule.comiaea.orgliveonbiolabs.com

Table 2: Applications of this compound in Neuroscience Research

| Research Area | Application | Scientific Insight |

|---|---|---|

| Dopaminergic System | As a selective dopamine reuptake inhibitor. smolecule.comnih.gov | Helps in understanding the function of the dopamine transporter and the effects of increased synaptic dopamine. nih.gov |

| Neurotransmitter Dynamics | Used to study the interplay between dopamine and other neurotransmitters like serotonin (B10506). | Provides insights into the complex regulation of neurotransmitter systems in the brain. |

| Receptor Interaction Studies | Employed in binding assays to investigate interactions with dopamine receptors. smolecule.com | Elucidates the specific molecular targets and binding affinities of dopaminergic compounds. |

| Cellular and Molecular Neuroscience | Used in in-vitro models to explore the molecular mechanisms of dopaminergic signaling. smolecule.comliveonbiolabs.com | Contributes to the understanding of cellular pathways affected by dopamine modulation. |

Methodological Approaches for Reproducibility in Preclinical Investigations

The successful translation of preclinical research to clinical applications depends heavily on the reproducibility and reliability of the initial findings. nih.gov Research involving psychoactive compounds requires stringent methodological controls to minimize variability and ensure that the observed effects are attributable to the substance under investigation. nih.govavancecro.com

Standardized Assay Development for Concentration-Effect Relationships

An assay is an analytical procedure designed to determine the presence, concentration, or activity of a substance. news-medical.net In preclinical research, the development of standardized and validated assays is essential for accurately characterizing the relationship between the concentration of a compound and its biological effect. nih.gov This process, often guided by a Quality by Design (QbD) framework, ensures that the assay is reliable, reproducible, and fit for its intended purpose. nih.govedraservices.nl

The development process begins with defining the assay's requirements and identifying Critical Quality Attributes (CQAs), which are the characteristics that define the assay's quality. nih.gov Researchers then investigate Critical Process Parameters (CPPs), which are the variables within the assay (e.g., reagent concentration, incubation time) that can affect the CQAs. nih.gov By systematically testing these parameters, often using a Design of Experiments (DoE) approach, optimal conditions can be established. dispendix.com The final assay must be validated for several performance characteristics, including specificity, precision, accuracy, and robustness, to ensure that the data generated are consistent and reliable. edraservices.nldispendix.com This systematic approach allows for the establishment of a clear concentration-response curve, which is fundamental to understanding a compound's potency and efficacy. ipqpubs.com

Table 4: Framework for Standardized Assay Development

| Phase | Objective | Key Activities |

|---|---|---|

| 1. Design & Feasibility | Define the purpose and requirements of the assay. edraservices.nlipqpubs.com | Identify the target analyte, determine the required sensitivity and specificity, and select the appropriate methodology. news-medical.net |

| 2. Development & Optimization | Find the optimal conditions for all assay parameters. edraservices.nl | Systematically test Critical Process Parameters (CPPs) like reagent concentrations and incubation times to achieve desired Critical Quality Attributes (CQAs). nih.gov |

| 3. Validation | Demonstrate that the assay is suitable for its intended purpose. edraservices.nldispendix.com | Evaluate performance characteristics such as accuracy, precision, specificity, linearity, and robustness. dispendix.com |

| 4. Implementation & Monitoring | Use the validated assay for routine sample analysis. edraservices.nl | Implement system suitability controls and continuously monitor assay performance to ensure ongoing reliability. edraservices.nl |

Q & A

Q. What experimental methodologies are recommended for synthesizing Amineptine Methyl Ester?

To synthesize this compound, researchers should adopt transesterification or esterification protocols optimized for methyl ester production. Key parameters include:

- Catalyst selection : Basic catalysts (e.g., KOH, NaOH) are preferred for rapid reaction kinetics, while acidic catalysts (e.g., H₂SO₄) are suitable for feedstocks with high free fatty acid content .

- Reaction temperature : Maintain 60–65°C to balance reaction rate and energy efficiency .

- Molar ratio of alcohol to precursor : A 6:1 methanol-to-precursor ratio is typical for maximizing ester yield while minimizing excess solvent .

- Characterization : Confirm purity via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) .

Q. How should researchers characterize the purity of this compound?

Standard analytical workflows include:

- GC-MS : Quantify methyl ester content using fatty acid methyl ester (FAME) reference standards (e.g., NIST-certified databases) .

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify ester functional groups and detect impurities .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can the Taguchi experimental design optimize reaction parameters for this compound synthesis?

The Taguchi method reduces experimental runs while identifying critical parameters:

- Orthogonal arrays : Design experiments with variables like catalyst concentration (0.5–1.5 wt%), temperature (50–70°C), and molar ratio (1:4–1:8). For example, a 4-factor, 3-level L9 orthogonal array efficiently tests 81 permutations with only 9 trials .

- Signal-to-noise (S/N) ratio : Prioritize parameters with the highest S/N ratios. Catalyst concentration typically contributes >75% to yield variance .

- Validation : Replicate optimal conditions (e.g., 1.5 wt% KOH, 60°C, 1:6 molar ratio) to confirm reproducibility, achieving yields >95% .

Q. How can contradictory data on this compound’s pharmacological effects be resolved?

Address discrepancies through:

- Meta-analysis : Aggregate data from peer-reviewed studies, controlling for variables like dosage, administration route, and model organisms. Use statistical tools (ANOVA, regression) to identify outliers .

- In vitro/in vivo correlation : Compare pharmacokinetic profiles (e.g., bioavailability, metabolism) across experimental systems to isolate confounding factors .

- Dose-response studies : Establish clear concentration-effect relationships using standardized assays (e.g., IC₅₀ for enzyme inhibition) .

Q. What protocols ensure reproducibility in stability studies of this compound?

Design stability studies with:

- Controlled environments : Test degradation under varying pH (3–9), temperature (4–40°C), and humidity (40–80% RH) .

- Accelerated stability testing : Use Arrhenius modeling to predict shelf life from high-temperature data .

- Analytical consistency : Employ validated HPLC or GC-MS methods with internal standards (e.g., methyl heptadecanoate) to track degradation products .

Methodological Frameworks

Q. Designing a Controlled Study to Assess Pharmacological Activity

- Hypothesis-driven design : Example: “this compound inhibits monoamine reuptake in neuronal cell lines.”

- Controls : Include positive (e.g., imipramine) and negative (vehicle-only) controls.

- Endpoint selection : Measure neurotransmitter levels (e.g., serotonin, dopamine) via LC-MS/MS .

- Data normalization : Express results as % inhibition relative to controls, with triplicate measurements .

Q. Addressing Confounding Variables in Methyl Ester Synthesis

- Blocking experiments : Isolate the impact of feedstock impurities (e.g., free fatty acids) by pre-treating with acid esterification .

- Factorial design : Quantify interactions between parameters (e.g., catalyst × temperature) using ANOVA .

Data Presentation and Validation

Q. Table 1. Key Parameters for Optimizing Methyl Ester Synthesis

| Parameter | Optimal Range | Contribution to Yield |

|---|---|---|

| Catalyst (KOH) | 1.0–1.5 wt% | 77.5% |

| Temperature | 60–65°C | 15.2% |

| Methanol Ratio | 1:6 (v/v) | 5.8% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.